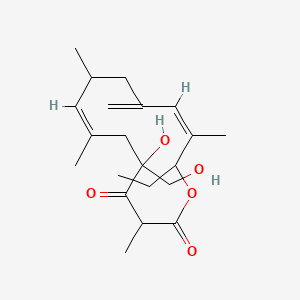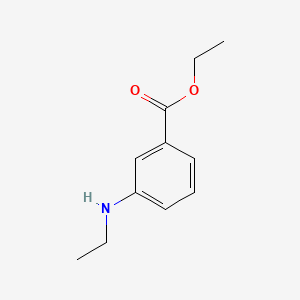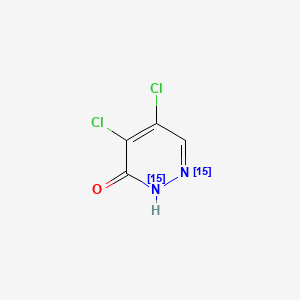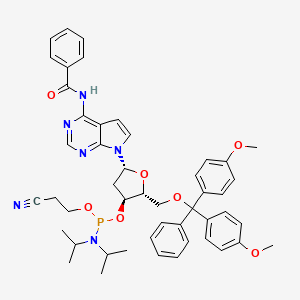
Trimethoprim-13C3
Descripción general
Descripción
Trimethoprim-13C3 is a stable isotope-labeled version of trimethoprim, an antifolate antibacterial agent. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of trimethoprim. The labeling with carbon-13 isotopes allows for precise tracking and analysis in various biological systems.
Mecanismo De Acción
Target of Action
Trimethoprim-13C3 primarily targets the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF), which is essential for the synthesis of bacterial DNA .
Mode of Action
This compound acts as a reversible inhibitor of dihydrofolate reductase . By binding to this enzyme, it prevents the conversion of dihydrofolic acid to tetrahydrofolic acid . This inhibition disrupts the synthesis of bacterial nucleic acids and proteins, leading to the cessation of bacterial survival .
Biochemical Pathways
The inhibition of dihydrofolate reductase by this compound affects the biosynthesis pathways of thymidylate and purines, as well as several amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . By blocking these pathways, this compound disrupts the production of essential metabolites, thereby inhibiting bacterial growth .
Pharmacokinetics
This compound is readily absorbed after oral administration . It has a relatively large volume of distribution, averaging about 100L, and is widely distributed in body fluids and tissues . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of bacterial DNA and proteins, it prevents the bacteria from multiplying and ultimately leads to their death . This makes this compound effective in treating a variety of infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract .
Análisis Bioquímico
Biochemical Properties
Trimethoprim-13C3, like its parent compound Trimethoprim, is an antifolate antibacterial agent that inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) . By doing so, it prevents the synthesis of bacterial DNA and ultimately inhibits bacterial survival .
Cellular Effects
This compound exerts its antimicrobial effects by inhibiting an essential step in the synthesis of bacterial nucleic acids and proteins . It has shown activity against several species of gram-negative bacteria, as well as coagulase-negative Staphylococcus species .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of bacterial DHFR . This enzyme is critical for the formation of THF, which is necessary for the synthesis of bacterial DNA . By inhibiting DHFR, this compound prevents the formation of THF, thereby inhibiting DNA synthesis and leading to bacterial cell death .
Temporal Effects in Laboratory Settings
Recent laboratory serial studies indicate a possible increase in the incidence of Trimethoprim-resistance in vitro since the widespread use of co-trimoxazole .
Dosage Effects in Animal Models
It is known that up to 10 times the recommended dose of Trimethoprim has been given with no adverse effects . Prolonged administration of Trimethoprim at reasonably high concentrations leads to maturation defects in hematopoiesis due to impaired folinic acid synthesis .
Metabolic Pathways
Trimethoprim undergoes oxidative metabolism to a number of metabolites, the most abundant of which are the demethylated 3’- and 4’- metabolites, accounting for approximately 65% and 25% of the total metabolite formation, respectively . Minor products include N-oxide metabolites (5%) and benzylic metabolites in even smaller amounts .
Transport and Distribution
Trimethoprim is known to be widely distributed in body fluids and tissues .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound, like Trimethoprim, would be localized where bacterial DHFR is present, as it directly inhibits this enzyme .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethoprim-13C3 involves the incorporation of carbon-13 isotopes into the trimethoprim molecule. This process typically starts with the synthesis of carbon-13 labeled intermediates, which are then used in the construction of the final trimethoprim structure. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without degradation of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure high purity and yield of the final product. Quality control measures are stringent to maintain the integrity of the labeled compound.
Análisis De Reacciones Químicas
Types of Reactions: Trimethoprim-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Aplicaciones Científicas De Investigación
Trimethoprim-13C3 is widely used in scientific research, including:
Chemistry: Studying reaction mechanisms and pathways involving trimethoprim.
Biology: Investigating the metabolic fate of trimethoprim in biological systems.
Medicine: Understanding the pharmacokinetics and dynamics of trimethoprim in the human body.
Industry: Quality control and validation of trimethoprim-containing products.
Comparación Con Compuestos Similares
Pyrimethamine: Another antifolate agent used to treat parasitic infections.
Methotrexate: Used in cancer therapy and autoimmune diseases.
Sulfamethoxazole: Often combined with trimethoprim for synergistic effects.
Uniqueness: Trimethoprim-13C3 is unique due to its stable isotope labeling, which allows for detailed tracking and analysis in research settings. This feature distinguishes it from other similar compounds that do not have such labeling.
Propiedades
IUPAC Name |
5-[[3,4,5-tri((113C)methoxy)phenyl]methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVJHCEMCRBQM-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]OC1=CC(=CC(=C1O[13CH3])O[13CH3])CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676180 | |
| Record name | 5-({3,4,5-Tris[(~13~C)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189970-95-3 | |
| Record name | 5-({3,4,5-Tris[(~13~C)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B564300.png)

![3a,6-dihydroxy-6-[(E)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-5a-methyl-5,7,8,8a-tetrahydro-4H-cyclopenta[e][1]benzofuran-2-one](/img/structure/B564304.png)

![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)





